
(E)-1-(3-chloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one
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Overview
Description
(E)-1-(3-chloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings joined by a three-carbon α, β-unsaturated carbonyl system. This compound is characterized by the presence of a chloro and hydroxy group on the phenyl ring and a pyridinyl group on the prop-2-en-1-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-chloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chloro-2-hydroxybenzaldehyde and 2-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and solvents that can be easily recycled and reused is also considered to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-chloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-(3-chloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(3-chloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chalcones: Other chalcones with different substituents on the phenyl rings.
Flavonoids: Compounds structurally related to chalcones with additional ring closures.
Curcuminoids: Compounds with similar α, β-unsaturated carbonyl systems but different aromatic substituents.
Uniqueness
(E)-1-(3-chloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one is unique due to the presence of both chloro and hydroxy groups on the phenyl ring and a pyridinyl group, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(E)-1-(3-chloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-12-6-3-5-11(14(12)18)13(17)8-7-10-4-1-2-9-16-10/h1-9,18H/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPBVCHLOKEQHE-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC(=O)C2=C(C(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C(=O)C2=C(C(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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